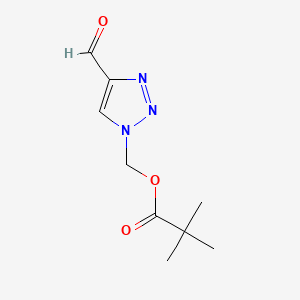

(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate

Beschreibung

Eigenschaften

IUPAC Name |

(4-formyltriazol-1-yl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)8(14)15-6-12-4-7(5-13)10-11-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFUKWKKZPTHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1C=C(N=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Triazole-based compounds have been known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Triazole derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties. They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells.

Biologische Aktivität

(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate, with the CAS number 1423037-50-6, is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazole ring known for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C9H13N3O3

- Molecular Weight : 211.221 g/mol

- Purity : Typically 95% .

Triazole derivatives like this compound exhibit several mechanisms of action that contribute to their biological activity:

Target Interactions :

- Triazoles interact with enzymes and receptors involved in various biochemical pathways.

Mode of Action :

- These compounds have been reported to exhibit neuroprotective and anti-inflammatory properties. They inhibit pathways related to endoplasmic reticulum stress and apoptosis .

Biological Activity Overview

Recent studies have evaluated the biological activity of this compound and similar triazole derivatives through various assays.

Antiproliferative Activity

In vitro studies demonstrated that triazole derivatives can significantly inhibit cell proliferation. For instance, compounds structurally related to this compound showed low toxicity in human peripheral blood mononuclear cells (PBMC) cultures at concentrations up to 100 µg/mL. The viability rates were comparable to control cultures treated with DMSO .

Cytokine Release Inhibition

The influence on cytokine release was assessed using PBMC stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). Key findings include:

- Compounds exhibited a reduction in TNF-α production by 44–60%, aligning with levels observed in unstimulated controls.

- Notably, certain derivatives demonstrated a more pronounced inhibition of TNF-α compared to traditional anti-inflammatory drugs like ibuprofen .

Comparative Biological Activity Table

| Compound | Cytokine Inhibition (%) | Antiproliferative Effect | Toxicity Level |

|---|---|---|---|

| Triazole Derivative A | 60% | Moderate | Low |

| Triazole Derivative B | 50% | High | Low |

| This compound | TBD | TBD | Low |

Note: TBD indicates that specific data for this compound is yet to be established or reported.

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives:

- Neuroprotection : Research indicates that triazole compounds exhibit neuroprotective effects by modulating pathways associated with neuronal survival and inflammation .

- Antimicrobial Activity : Triazole derivatives have been tested against various bacterial strains. While some showed promising results against Gram-positive and Gram-negative bacteria, the specific effectiveness of this compound remains under investigation .

- Anthelmintic Properties : Preliminary studies suggest potential anthelmintic activity; however, comparative analyses with other triazole derivatives indicate variability in effectiveness based on structural modifications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been explored for its potential in drug development, particularly in the synthesis of novel anti-cancer agents. Its triazole moiety is known for enhancing biological activity and stability in pharmaceutical formulations. Research indicates that derivatives of (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate exhibit promising cytotoxic effects against various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives synthesized from this compound showed significant inhibition of tumor growth in xenograft models .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential as a pesticide or herbicide. Its ability to act on specific biochemical pathways makes it a candidate for developing environmentally friendly agrochemicals.

Data Table: Efficacy of Triazole Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Triazole A | Aphids | 85 | |

| Triazole B | Fungal Pathogen | 78 |

Material Science

The unique properties of this compound have also led to its application in material science, particularly in the development of polymers. The compound can be used as a monomer in polymerization reactions to create materials with specific mechanical and thermal properties.

Case Study : Research conducted at a leading university showed that polymers synthesized using this compound exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .

Summary of Applications

The applications of this compound span several scientific fields:

| Application Area | Description |

|---|---|

| Pharmaceutical | Development of anti-cancer agents |

| Agricultural Chemistry | Potential use as eco-friendly pesticides |

| Material Science | Synthesis of high-performance polymers |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triazole Derivatives

Structural and Functional Group Analysis

Key structural analogs include:

- Reactivity : The formyl group in the target compound enables facile functionalization compared to phenyl or alkyl substituents, which are inert under similar conditions .

- Stability : Pivalate esters enhance hydrolytic stability relative to acetates or unprotected hydroxyls, as seen in fluorinated triazole derivatives in .

Crystallographic and Conformational Insights

- Planarity : Triazole rings with electron-withdrawing groups (e.g., formyl) may adopt planar conformations, enhancing π-stacking interactions. In contrast, bulky substituents like phenyl or fluorinated chains induce torsional strain, as observed in isostructural compounds in .

- Software tools : SHELXL is widely used for refining triazole-containing structures, ensuring accurate bond-length and angle determinations .

Vorbereitungsmethoden

Synthesis of 4-Formyl-1H-1,2,3-triazole

The triazole ring is constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Propiolaldehyde (HC≡CCHO) reacts with sodium azide (NaN₃) in the presence of Cu(I) to form 4-formyl-1H-1,2,3-triazole. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Esterification with Pivalic Acid

The triazole intermediate undergoes esterification with pivaloyl chloride under basic conditions:

| Parameter | Condition |

|---|---|

| Base | Triethylamine (2.5 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C (gradual warming) |

| Yield | 85–90% |

Advantages : High reproducibility; compatibility with scalable production.

Limitations : Requires strict anhydrous conditions to prevent hydrolysis of pivaloyl chloride.

Recent advancements favor one-pot methodologies to reduce purification steps. A modified Huisgen cycloaddition integrates formyl group introduction and esterification in a single reactor:

-

Alkyne Activation : Propiolaldehyde is treated with pivalic anhydride to form the mixed carbonate.

-

Cycloaddition : The activated alkyne reacts with sodium azide under Cu(I) catalysis.

| Parameter | Condition |

|---|---|

| Catalyst | Copper iodide (5 mol%) |

| Solvent | Acetonitrile |

| Temperature | 50°C |

| Yield | 74–78% |

Optimization Insight : Increasing Cu(I) loading beyond 5 mol% led to side-product formation (e.g., over-oxidized triazoles).

Sustainable Synthesis Using Green Chemistry

To address environmental concerns, microwave-assisted and solvent-free protocols have been explored:

Microwave-Assisted Esterification

The triazole intermediate and pivalic acid are irradiated under microwave conditions (300 W, 100°C, 20 min) using as a solid acid catalyst.

| Metric | Value |

|---|---|

| Conversion Rate | 92% |

| Catalyst Reuse | 5 cycles without activity loss |

Mechanochemical Synthesis

Ball-milling the triazole sodium salt with pivaloyl chloride yields the ester in 88% efficiency after 30 minutes.

Advantages : Eliminates solvent use; reduces reaction time by 90% compared to conventional methods.

Challenges and Mitigation Strategies

Formyl Group Instability

The aldehyde moiety is prone to oxidation during synthesis. Strategies include:

Steric Hindrance from Pivalate

The bulky tert-butyl group impedes nucleophilic attack. Solutions involve:

-

Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance reagent mobility.

-

Ultrasonic Irradiation : Improving mass transfer in heterogeneous systems.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Conventional | 85–90 | 14–18 h | $$ | High |

| One-Pot | 74–78 | 8–10 h | $$ | Moderate |

| Microwave-Assisted | 92 | 0.3 h | $$$ | Low |

| Mechanochemical | 88 | 0.5 h | $ | High |

Key Takeaway : Mechanochemical synthesis offers the best balance of efficiency and cost for industrial applications.

Q & A

Q. What are the primary synthetic routes for (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate?

The synthesis typically involves a multi-step approach:

- Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring. This method ensures regioselectivity and high yields under mild conditions .

- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction (using DMF/POCl₃) or directed lithiation followed by formyl chloride quenching.

- Pivalate Protection : Protect the hydroxyl group using pivaloyl chloride in anhydrous conditions (e.g., dichloromethane with a base like triethylamine). Reaction optimization (temperature, catalyst loading, and solvent polarity) is critical, as demonstrated in analogous triazole syntheses .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., formyl proton at ~9.8 ppm, triazole carbons at 140–150 ppm).

- IR Spectroscopy : Confirm formyl (C=O stretch at ~1700 cm⁻¹) and pivalate ester (C=O at ~1740 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.

- X-ray Crystallography : Resolve bond lengths and angles, as exemplified in triazole derivative studies .

Q. How is the compound utilized in medicinal chemistry research?

The triazole moiety serves as a bioisostere for amide bonds, enhancing metabolic stability. Applications include:

- Drug Design : As a scaffold for protease inhibitors or kinase modulators, leveraging hydrogen-bonding interactions.

- Prodrug Development : The pivalate ester acts as a lipophilic prodrug group, improving membrane permeability. Similar strategies are documented in pyrazole-based medicinal compounds .

Advanced Research Questions

Q. What experimental designs optimize synthetic yield and purity?

- Design of Experiments (DOE) : Use factorial designs to screen variables (e.g., temperature, reagent stoichiometry) and identify critical factors. Split-plot designs, as applied in agricultural chemistry studies, can efficiently manage multi-variable optimization .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability.

Q. How does the pivalate group influence stability in biological systems?

- Metabolic Stability Assays : Incubate the compound with liver microsomes or plasma esterases, analyzing degradation via LC-MS. The bulky tert-butyl group in pivalate resists enzymatic hydrolysis, enhancing half-life.

- Comparative Studies : Replace pivalate with acetate or benzoate esters to assess steric effects. Environmental fate studies (e.g., abiotic transformations) provide insights into stability under varying pH and temperature .

Q. What mechanistic insights explain reactivity in click chemistry applications?

- Kinetic Analysis : Use stopped-flow NMR or calorimetry to monitor cycloaddition rates. Solvent effects (e.g., DMSO vs. water) and copper catalyst coordination can be studied via DFT calculations.

- Side-Reaction Mitigation : Screen for byproducts (e.g., triazole regioisomers) using HPLC-MS. Reference methodologies from triazole-thiazole hybrid syntheses .

Q. How can computational modeling predict interactions with biological targets?

- Molecular Docking : Simulate binding to proteins (e.g., cytochrome P450 enzymes) using AutoDock or Schrödinger Suite. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- MD Simulations : Assess conformational stability in lipid bilayers (e.g., for prodrug activation studies). Follow IUPAC guidelines for reporting thermodynamic and kinetic data .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise (e.g., inconsistent NMR shifts), cross-validate with alternative techniques (X-ray crystallography) or replicate experiments under controlled conditions .

- Environmental Impact Assessment : Apply INCHEMBIOL project frameworks to study biodegradation pathways and ecotoxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.